molecular formula C14H12BrClOS B6223817 4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene CAS No. 2763750-97-4

4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene

Cat. No. B6223817
CAS RN: 2763750-97-4
M. Wt: 343.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene (4-Br-1-CPM-2-MSB) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. It is a brominated aromatic compound and is a member of the class of compounds known as benzene derivatives. This compound has been studied for its potential use in various laboratory experiments, as well as for its biochemical and physiological effects.

Scientific Research Applications

4-Br-1-CPM-2-MSB has been studied for its potential use in various laboratory experiments. It has been used as a reagent in the synthesis of other compounds, such as 4-bromo-1-chloro-2-methylsulfanylbenzene-2-carboxylic acid. It has also been used as a starting material for the synthesis of polymeric materials, such as polyesters and polyurethanes. In addition, 4-Br-1-CPM-2-MSB has been used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action

The mechanism of action of 4-Br-1-CPM-2-MSB is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group (EWG) in organic reactions, meaning that it stabilizes the negative charge of a molecule and makes it easier for the molecule to react with other molecules. In addition, 4-Br-1-CPM-2-MSB may interact with enzymes in the body and affect their activity, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-1-CPM-2-MSB have not been fully studied. However, some studies have suggested that the compound may have a variety of effects on the body, including the inhibition of certain enzymes, the modulation of cellular processes, and the modulation of gene expression. It is also thought to have an effect on the immune system, although this has yet to be confirmed.

Advantages and Limitations for Lab Experiments

4-Br-1-CPM-2-MSB has several advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it is less likely to decompose during the course of an experiment. It is also relatively non-toxic, meaning that it is less likely to cause harm to researchers. Additionally, it is a relatively inexpensive compound, making it an attractive option for use in experiments.
However, there are some limitations to the use of 4-Br-1-CPM-2-MSB in laboratory experiments. It is not very soluble in water, meaning that it cannot be easily dissolved and used in aqueous solutions. In addition, it is not very reactive, meaning that it may not be suitable for use in certain types of reactions. Finally, its effects on the body are still not fully understood, meaning that it may not be suitable for use in experiments involving humans or animals.

Future Directions

There are several potential future directions for research into 4-Br-1-CPM-2-MSB. One area of research that could be explored is the compound’s potential use in drug delivery systems. Another potential area of research is the compound’s potential use as a catalyst in organic reactions. Additionally, further research into the compound’s biochemical and physiological effects could be conducted, as well as research into its potential use in the synthesis of other compounds. Finally, research into the compound’s potential toxicity and safety could be conducted to ensure that it is safe for use in laboratory experiments.

Synthesis Methods

4-Br-1-CPM-2-MSB can be synthesized through a direct reaction between 4-bromo-1-chloro-2-methylsulfanylbenzene (4-Br-1-Cl-2-MSB) and 2-chlorophenylmethanol (2-CPM). The reaction proceeds in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is carried out at temperatures between 50 and 80°C and results in the formation of 4-Br-1-CPM-2-MSB as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene' involves the reaction of 4-bromo-2-(methylsulfanyl)phenol with 2-chlorobenzyl chloride in the presence of a base to form 4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene.", "Starting Materials": [ "4-bromo-2-(methylsulfanyl)phenol", "2-chlorobenzyl chloride", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-(methylsulfanyl)phenol and base in a solvent (e.g. DMF or DMSO).", "Step 2: Add 2-chlorobenzyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain '4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene'." ] }

CAS RN

2763750-97-4

Product Name

4-bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene

Molecular Formula

C14H12BrClOS

Molecular Weight

343.7

Purity

95

Origin of Product

United States

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